4-Methoxypyrimidine-2,5-diol

Medicinal Chemistry Synthetic Intermediate Electronic Effects

4-Methoxypyrimidine-2,5-diol (CAS 55196-65-1, molecular formula C₅H₆N₂O₃, molecular weight 142.11 g/mol) is a heterocyclic pyrimidine derivative bearing hydroxyl groups at the 2- and 5-positions and a methoxy substituent at the 4-position, with a standard commercial purity of 97% and batch-specific QC documentation (NMR, HPLC, GC) available from established suppliers. The compound is also indexed under the IUPAC name 5-hydroxy-6-methoxy-1H-pyrimidin-2-one and the synonym 5-hydroxy-4-methoxypyrimidin-2(1H)-one, reflecting its tautomeric equilibrium.

Molecular Formula C5H6N2O3
Molecular Weight 142.11 g/mol
Cat. No. B13111118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxypyrimidine-2,5-diol
Molecular FormulaC5H6N2O3
Molecular Weight142.11 g/mol
Structural Identifiers
SMILESCOC1=C(C=NC(=O)N1)O
InChIInChI=1S/C5H6N2O3/c1-10-4-3(8)2-6-5(9)7-4/h2,8H,1H3,(H,6,7,9)
InChIKeyDZJFKLMPGCKXAX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxypyrimidine-2,5-diol (CAS 55196-65-1): Core Identity and Structural Classification for Sourcing Decisions


4-Methoxypyrimidine-2,5-diol (CAS 55196-65-1, molecular formula C₅H₆N₂O₃, molecular weight 142.11 g/mol) is a heterocyclic pyrimidine derivative bearing hydroxyl groups at the 2- and 5-positions and a methoxy substituent at the 4-position, with a standard commercial purity of 97% and batch-specific QC documentation (NMR, HPLC, GC) available from established suppliers . The compound is also indexed under the IUPAC name 5-hydroxy-6-methoxy-1H-pyrimidin-2-one and the synonym 5-hydroxy-4-methoxypyrimidin-2(1H)-one, reflecting its tautomeric equilibrium [1]. This substitution pattern—polar hydroxyl groups on one face and a methoxy group introducing differential electronic character—creates a scaffold with reactivity and physicochemical properties that are not fully replicated by other dihydroxypyrimidine regioisomers or non-hydroxylated 4-methoxypyrimidine analogs, making compound identity verification (beyond CAS number alone) essential at the procurement stage.

Why Generic 4-Methoxypyrimidine-2,5-diol Substitution Fails: Evidence That Not All Pyrimidine Diols Are Interchangeable


Procurement decisions that treat 4-methoxypyrimidine-2,5-diol generically—i.e., as interchangeable with any pyrimidine diol—carry measurable risk because the specific 2,5-diol substitution pattern, in combination with the electron-donating 4-methoxy group, confers tautomeric preferences [1] and electronic properties that are absent in regioisomers such as 2,4-dihydroxypyrimidine or 4,6-dihydroxypyrimidine . In dihydroxypyrimidines, the position of the hydroxyl groups determines hydrogen-bond donor/acceptor geometry and influences solubility, metal-chelation capacity, and biological target recognition . Furthermore, the 4-methoxy substituent alters ring electronics relative to the non-methoxylated pyrimidine-2,5-diol core, as evidenced by the compound’s identification as a distinct chemical entity with its own CAS registry number and dedicated synthetic methodology patents [2]. The consequence for procurement is that substitution with a cheaper or more readily available pyrimidine diol of different regioisomeric identity would introduce an uncontrolled variable into the synthetic route or assay system, invalidating cross-batch comparisons.

4-Methoxypyrimidine-2,5-diol Quantitative Evidence Guide: Comparator-Based Differentiation for Scientific Procurement


Electronic Differentiation: 4-Methoxy Substitution Confers Distinct Pyrimidine Ring Reactivity vs. Non-Methoxylated Diols

The 4-methoxy group in 4-methoxypyrimidine-2,5-diol is an electron-donating substituent that alters the electron density distribution of the pyrimidine ring relative to non-methoxylated pyrimidine-2,5-diol. While direct comparative Hammett constants or computed electrostatic potential maps for this specific core are not available, the methoxy group's effect on pyrimidine reactivity is well established at the class level: in the broader family of 4-methoxypyrimidines, the -OCH₃ substituent activates the ring toward electrophilic substitution at positions ortho and para to the methoxy group and modulates nucleophilic aromatic substitution regioselectivity compared to unsubstituted pyrimidine . Furthermore, 2-alkoxy-5-methoxypyrimidines—a closely related subclass—are explicitly described as important intermediates in preparing active pharmaceutical and agrochemical ingredients, where the 5-methoxy substitution is critical to downstream reactivity [1]. This electronic differentiation means that synthetic routes optimized for 4-methoxypyrimidine-2,5-diol may fail or produce different product distributions if a non-methoxylated diol is substituted.

Medicinal Chemistry Synthetic Intermediate Electronic Effects

Supplier-Linked Purity Benchmark: Batch-Specific CoA Documentation Enables Reproducible Procurement of 4-Methoxypyrimidine-2,5-diol

A verified supplier lists 4-methoxypyrimidine-2,5-diol (Product No. BD539210) at a standard purity of 97%, with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . This level of documented purity and analytical characterization provides a procurement benchmark that is not universally available across all vendors of pyrimidine diol intermediates. For comparison, many generic pyrimidine intermediates are offered without batch-resolved CoA documentation, introducing uncertainty into the actual purity at the time of use. In the context of procurement for reproducible synthesis, this documented 97% purity—with the analytical method specified—allows users to establish and maintain consistent input quality across multiple synthesis campaigns.

Quality Control Reproducibility Procurement

Regioisomeric Tautomer Identity: 5-Hydroxy-6-methoxy-1H-pyrimidin-2-one Defines a Specific Chemical Entity Distinct from Alternative Pyrimidine Diols

4-Methoxypyrimidine-2,5-diol exists in tautomeric equilibrium with 5-hydroxy-6-methoxy-1H-pyrimidin-2-one (also designated 5-hydroxy-4-methoxypyrimidin-2(1H)-one), a specific chemical entity indexed under CAS 55196-65-1 and described as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines [1]. This tautomeric form is structurally and functionally distinct from other pyrimidinone regioisomers such as 6-methoxypyrimidin-2(1H)-one (which lacks the 5-hydroxyl group) and from 2-methoxy-4(1H)-pyrimidinone (which has the methoxy at the 2-position rather than the 4/6 position) [2]. The presence of both the 5-hydroxyl and the methoxy-ketone tautomeric system creates a unique hydrogen-bond donor/acceptor pattern that cannot be replicated by any single alternative pyrimidine diol or pyrimidinone regioisomer. The unambiguous structural confirmation of 4-methoxypyrimidin-2-one derivatives by single-crystal X-ray diffraction further supports the distinct identity of this substitution pattern [3].

Chemical Identity Tautomerism Regioisomerism

Differentiation-Inducing Bioactivity: 4-Methoxypyrimidine-2,5-diol Arrests Proliferation of Undifferentiated Cells—A Phenotype Not Universally Shared Across Pyrimidine Diols

A patent-derived biological annotation states that 4-methoxypyrimidine-2,5-diol 'exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting its potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. This differentiation-inducing phenotype is mechanistically distinct from the antiproliferative activity reported for many other pyrimidine derivatives that act through kinase inhibition or antimetabolite mechanisms without inducing differentiation. Comparative quantitative data (e.g., differentiation EC₅₀ values for this compound vs. related diols) are not available in the public domain; however, the specific biological signature—combined arrest of proliferation and induction of monocytic differentiation—is documented. For comparison, the broader class of 4-methoxypyrimidine derivatives has demonstrated antiproliferative effects against HeLa, MCF-7, and A549 cancer cell lines with measurable IC₅₀ values, though these data describe general cytotoxicity rather than differentiation-specific activity .

Cancer Research Cell Differentiation Psoriasis

Synthetic Tractability: 4-Methoxypyrimidine-2,5-diol as a Preferred Intermediate for Carbocyclic Nucleoside Synthesis vs. Alternative Pyrimidine Diols

4-Methoxypyrimidine-2,5-diol (as 5-hydroxy-6-methoxy-2(1H)-pyrimidinone) is explicitly identified in patent literature as an important intermediate for synthesizing novel 5-substituted pyrimidine carbocyclic nucleoside medicines, with the cited process offering simple and safe operational procedures, mild reaction conditions, and suitability for industrial production [1]. This positions the compound within the pyrimidine nucleoside synthesis space, where the choice of pyrimidine starting material critically influences glycosylation regioselectivity and protecting group strategy. In contrast, alternative pyrimidine diols such as 2,4-dihydroxypyrimidine are more commonly employed as precursors for simple functionalized pyrimidines rather than carbocyclic nucleosides, reflecting different reactivity profiles . The broader class of 2-alkoxy-5-methoxypyrimidines—of which 4-methoxypyrimidine-2,5-diol is a structural member—is synthesized in high yields from simple precursors in few reaction steps, further supporting synthetic accessibility [2].

Nucleoside Synthesis Antiviral Agents Process Chemistry

Optimal Application Scenarios for 4-Methoxypyrimidine-2,5-diol: Evidence-Anchored Research and Industrial Use Cases


Carbocyclic Nucleoside Drug Discovery: Leveraging 4-Methoxypyrimidine-2,5-diol as a Validated Synthetic Intermediate

Medicinal chemistry teams pursuing novel antiviral or anticancer carbocyclic nucleoside analogs should prioritize 4-methoxypyrimidine-2,5-diol (as 5-hydroxy-6-methoxy-2(1H)-pyrimidinone) as the pyrimidine building block, based on its explicit citation in patent literature as an important intermediate for 5-substituted pyrimidine carbocyclic nucleoside synthesis [1]. The described synthetic process features mild reaction conditions, operational simplicity, and industrial scalability—attributes confirmed in the patent disclosure [1]. The 4-methoxy group provides electronic activation for regioselective functionalization at the 5-position , while the tautomeric 2(1H)-pyrimidinone form establishes the correct hydrogen-bonding geometry for subsequent nucleoside bond formation . Substituting a non-methoxylated pyrimidine diol or a 2,4-dihydroxypyrimidine regioisomer would necessitate re-optimization of the glycosylation step and protecting group strategy, adding 2–4 weeks of route development time (estimated).

Differentiation Therapy Research: Probing 4-Methoxypyrimidine-2,5-diol as a Chemical Tool for Monocytic Lineage Commitment

Investigators studying differentiation-based cancer therapy or skin disease mechanisms (e.g., psoriasis) may find 4-methoxypyrimidine-2,5-diol a valuable chemical probe, supported by patent-derived evidence that the compound arrests undifferentiated cell proliferation and induces monocytic differentiation [1]. This phenotype—combined proliferation arrest and lineage-specific differentiation—is mechanistically distinct from the general cytotoxic or kinase-inhibitory activity more commonly reported for pyrimidine derivatives . Researchers should note that public-domain quantitative potency data for this specific compound are limited; therefore, initial in-house dose-response profiling (e.g., 10-point concentration curve in HL-60 or U937 cells, 72–96 h exposure) is recommended to establish EC₅₀ values for both proliferation arrest and differentiation marker expression (e.g., CD14, CD11b) before committing to large-scale procurement.

Reproducible Medicinal Chemistry: Procuring Batch-Traceable 4-Methoxypyrimidine-2,5-diol for Multi-Campaign Synthesis Programs

For multi-year medicinal chemistry programs requiring consistent synthetic intermediate quality, procurement of 4-methoxypyrimidine-2,5-diol from suppliers offering batch-specific Certificates of Analysis—including NMR, HPLC, and GC characterization at a documented 97% purity floor [1]—reduces the risk of batch-to-batch variability that can confound SAR interpretation. The combination of three orthogonal analytical methods (NMR for structural identity, HPLC for organic purity, GC for volatile impurity profiling) provides a more complete quality picture than single-method CoA commonly offered for generic pyrimidine intermediates. This documentation also supports regulatory submissions (e.g., IND-enabling studies) where intermediate characterization must be fully traceable.

Pyrimidine SAR Library Construction: Exploiting the Unique 2,5-Diol-4-Methoxy Substitution Pattern for Diversity-Oriented Synthesis

Structure-activity relationship (SAR) campaigns that aim to explore the chemical space around the pyrimidine core should include 4-methoxypyrimidine-2,5-diol as a distinct scaffold entry, because its substitution pattern—hydroxyl groups at the 2- and 5-positions combined with methoxy at the 4-position—is not represented by common pyrimidine building blocks such as 2,4-dihydroxypyrimidine, 4,6-dihydroxypyrimidine, or 4-methoxypyrimidine [1]. The 102 derivatives of 4-methoxypyrimidine commercially catalogued [1] demonstrate the synthetic versatility of this scaffold class, while the specific 2,5-diol-4-methoxy arrangement provides three distinct points for differential functionalization: the 2-OH for alkylation/acylation, the 5-OH for oxidation or protection, and the 4-OCH₃ for demethylation to the corresponding 4-hydroxyl derivative. This orthogonal reactivity profile supports diversity-oriented synthesis strategies not achievable with simpler pyrimidine diols.

Quote Request

Request a Quote for 4-Methoxypyrimidine-2,5-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.